molecular formula C19H18O2 B12531141 Butyl 4-(phenylethynyl)benzoate CAS No. 827028-24-0

Butyl 4-(phenylethynyl)benzoate

Cat. No.: B12531141
CAS No.: 827028-24-0
M. Wt: 278.3 g/mol
InChI Key: SNLIINOXTBSEAQ-UHFFFAOYSA-N
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Description

Contextualization within Phenylethynyl Benzoate (B1203000) Derivatives Research

The study of Butyl 4-(phenylethynyl)benzoate is part of a broader investigation into phenylethynyl benzoate derivatives, which are often explored for their liquid crystalline properties. bohrium.comjournalajst.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are foundational to modern display technologies. highland.cc.il.us The rod-like, rigid structure of many phenylethynyl benzoate derivatives makes them ideal candidates for forming liquid crystal phases, such as the nematic and smectic phases. bohrium.comhighland.cc.il.us

Research into homologous series of similar benzoate structures, such as 4′-alkyloxyphenyl 4-(6-(methacryloyloxy)hexyloxy))benzoates, has shown that the length of the alkyl chain can significantly influence the thermal behavior and the type of liquid crystal phases observed. bohrium.com For instance, shorter chains may result in non-mesogenic materials, while longer chains can lead to the formation of stable smectic phases over a wide temperature range. bohrium.com This systematic variation of molecular structure to tune material properties is a central theme in this research area. The inclusion of reactive groups, like a methacrylate, can also allow these molecules to be polymerized, locking the liquid crystalline structure into a solid polymer network. researchgate.net

Significance of Phenylethynyl Moieties in Extended π-Conjugated Systems

The phenylethynyl moiety is a critical building block in the design of advanced organic materials due to its ability to create extended π-conjugated systems. nih.gov This structural feature consists of a phenyl ring linked to an acetylene (B1199291) (ethynyl) group, forming a rigid, linear rod. When incorporated into a larger molecular architecture, these moieties extend the network of alternating double and single bonds, which is the hallmark of π-conjugation.

This extended conjugation has profound effects on the electronic and optical properties of the molecule. researchgate.net It typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This is beneficial for applications in organic electronics, such as organic field-effect transistors (OFETs) and OLEDs, where the ability to tune these energy levels is crucial for efficient charge transport and light emission. researchgate.netnih.gov The introduction of acetylenic linkages can also enhance molecular planarity and promote dense packing in the solid state, which is advantageous for charge mobility in semiconductor applications. researchgate.net Furthermore, the phenylethynyl group's weak electron-withdrawing nature can improve oxidation potential and ambient stability in organic semiconductors. researchgate.net

Overview of Research Trajectories for Related Chemical Architectures

Research on molecules related to this compound is advancing into more complex and high-performance systems. A significant area of this research involves phenylethynyl-terminated imide (PETI) oligomers. These materials are designed for high-temperature applications, such as structural adhesives and composite matrices in the aerospace industry. researchgate.netmdpi.com PETIs utilize the phenylethynyl group as a reactive end-capper on a durable polyimide backbone. Upon heating, these terminal groups undergo a cross-linking reaction, forming a robust thermoset polymer with excellent thermal stability and solvent resistance. researchgate.netmdpi.com

Researchers have systematically studied how the structure of the polyimide backbone and the molecular weight of the oligomer affect the final properties of the cured resin. researchgate.net For instance, incorporating flexible units can modify the processing characteristics, while using different dianhydrides, like 6FDA, can significantly lower the melt viscosity without compromising the high glass transition temperature (Tg) of the final material. mdpi.com

Table 2: Thermal Properties of Selected Phenylethynyl-Terminated Imide (PETI) Resins

Resin Name Cured Glass Transition Temp. (Tg) 5% Weight Loss Temp. (Td5%)
o-BAFL-0 340 °C 556 °C
o-BAFL-50 362 °C 561 °C
6FDA-based PETI 268 °C N/A
PI-6 >350 °C >540 °C
PI-7 >350 °C >540 °C

Data sourced from MDPI mdpi.com

Another important research trajectory involves the synthesis of 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives for use in advanced liquid crystal displays. nih.govnih.gov These molecules, which feature a central benzene (B151609) ring connected to two phenylethynyl units, are investigated for their ability to form blue phase liquid crystals. nih.gov Blue phases are a special type of liquid crystal phase with a cubic structure that allows for very fast switching times in displays. By carefully designing the BPEB structure with various substituents, researchers can achieve materials with high optical anisotropy and suitable dielectric properties to stabilize a wide temperature range for the blue phase. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827028-24-0

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

butyl 4-(2-phenylethynyl)benzoate

InChI

InChI=1S/C19H18O2/c1-2-3-15-21-19(20)18-13-11-17(12-14-18)10-9-16-7-5-4-6-8-16/h4-8,11-14H,2-3,15H2,1H3

InChI Key

SNLIINOXTBSEAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Butyl 4 Phenylethynyl Benzoate

Catalytic Strategies for Arylalkyne Formation

The key structural feature of Butyl 4-(phenylethynyl)benzoate is the phenylethynyl group attached to the benzoate (B1203000) core. The formation of this C(sp²)-C(sp) bond is a critical step in the synthesis, and several palladium- and gold-catalyzed methods have been developed for this purpose.

Sonogashira Cross-Coupling Optimizations

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov The synthesis of this compound via this method typically involves the coupling of a butyl 4-halobenzoate (iodide or bromide) with phenylacetylene (B144264). The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov

Optimization of the Sonogashira reaction is crucial for achieving high yields and purity while minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). Key parameters for optimization include the choice of palladium catalyst and ligands, the copper source, the base, the solvent, and the reaction temperature.

Palladium Catalysts and Ligands: A variety of palladium sources can be utilized, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. nih.govnih.gov The choice of phosphine ligands can significantly impact the catalytic activity. Sterically bulky and electron-rich phosphine ligands are often employed to enhance the rate of the reaction. nih.gov

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov However, the presence of copper can also promote the undesirable homocoupling of the alkyne. nih.gov

Base and Solvent: The choice of base and solvent is critical for the reaction's success. Amine bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, often serving as both the base and the solvent. researchgate.net The polarity of the solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being frequently employed. researchgate.net

Temperature: Sonogashira reactions are often carried out at room temperature to moderate temperatures to minimize side reactions. nih.gov

Table 1: Optimization of Sonogashira Reaction Parameters for Arylalkyne Synthesis

Parameter Variation Effect on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ Catalyst choice affects reaction rate and efficiency. nih.govresearchgate.net
Ligand PPh₃, bulky phosphines Ligands stabilize the palladium center and influence catalytic activity. nih.gov
Copper Source CuI Co-catalyst that can increase reaction rate but also cause homocoupling. nih.govnih.gov
Base Et₃N, DIPEA, K₂CO₃ Neutralizes the hydrogen halide produced and can affect reaction rate. researchgate.net
Solvent DMF, THF, Toluene (B28343) Solvent polarity can impact solubility of reactants and catalyst stability. researchgate.net
Temperature Room Temperature to 80°C Higher temperatures can increase reaction rate but may lead to side products. rsc.org

Alternative Palladium-Catalyzed Approaches

To overcome some of the limitations of the traditional Sonogashira reaction, particularly the issues associated with the copper co-catalyst, several alternative palladium-catalyzed methods have been developed.

Copper-Free Sonogashira Coupling (Heck Alkynylation): This variation of the Sonogashira reaction proceeds without a copper co-catalyst, thereby avoiding the problematic alkyne homocoupling. nih.gov This method, also referred to as Heck alkynylation, relies on a palladium catalyst and a suitable base. organic-chemistry.org The reaction conditions are often milder and more compatible with a wider range of functional groups. nih.gov The choice of a bulky and electron-rich phosphine ligand is often critical for the success of copper-free Sonogashira reactions. organic-chemistry.org

Stille Coupling: The Stille reaction is another versatile palladium-catalyzed cross-coupling reaction that can be used to form C-C bonds. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of an organostannane, such as a phenylethynylstannane, with a butyl 4-halobenzoate. wikipedia.orgharvard.edu While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. wikipedia.org

Gold-Catalyzed Oxidative Coupling Methods

In recent years, gold catalysis has emerged as a powerful tool in organic synthesis. Gold catalysts can facilitate a variety of transformations, including the formation of C-C bonds. For the synthesis of arylalkynes, gold-catalyzed oxidative coupling reactions present a promising alternative to palladium-based methods. These reactions can proceed through various mechanisms, including the oxidative addition of an aryl halide to a gold(I) complex, followed by reaction with a terminal alkyne. While specific examples for the direct synthesis of this compound using this method are not yet widely reported, the general methodology holds potential for this transformation.

Esterification Protocols for Benzoate Formation

The formation of the butyl ester group is another key synthetic step. This can be achieved either by starting with a pre-formed butyl 4-halobenzoate in the cross-coupling step or by esterifying 4-(phenylethynyl)benzoic acid with butanol.

DCC Esterification and Variants

A common and mild method for esterification is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). nih.govorganic-chemistry.org This method is known as the Steglich esterification. nih.govorganic-chemistry.org

The reaction proceeds by the activation of the carboxylic acid (4-(phenylethynyl)benzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then attacked by the alcohol (butanol), leading to the formation of the ester and N,N'-dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture. nih.govorganic-chemistry.org DMAP acts as an acyl transfer agent, further accelerating the reaction. nih.gov

Variants of this method may employ other carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which can simplify the purification process as the corresponding urea (B33335) byproduct is more easily removed. nih.govreddit.com

Table 2: Reagents in Steglich Esterification

Reagent Function
4-(phenylethynyl)benzoic acid Carboxylic acid substrate
Butanol Alcohol substrate
DCC (or DIC, EDC) Coupling agent, activates the carboxylic acid. nih.govorganic-chemistry.org
DMAP Nucleophilic catalyst, accelerates the reaction. nih.govorganic-chemistry.org
Solvent (e.g., Dichloromethane) Provides a medium for the reaction. nih.gov

Transesterification Processes

Transesterification is another viable method for the synthesis of this compound. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For example, methyl or ethyl 4-(phenylethynyl)benzoate could be reacted with an excess of butanol to yield the desired butyl ester.

This reaction can be catalyzed by acids, bases, or enzymes. nih.govresearchgate.net Lipase-catalyzed transesterification is an attractive "green" chemistry approach as it often proceeds under mild conditions with high selectivity. nih.govresearchgate.net However, the efficiency of enzymatic transesterification can be influenced by factors such as the choice of enzyme, solvent, and reaction conditions. nih.gov Chemical catalysts, such as sodium methoxide or titanium(IV) butoxide, can also be employed, though they may require more stringent reaction conditions. mdpi.com

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact. The focus is on developing more sustainable and efficient synthetic routes.

One of the key areas of improvement is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. acs.org Solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), commonly used in Sonogashira reactions, are known for their toxicity and environmental persistence. nih.gov Research has explored the use of more benign solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better environmental profile. nih.gov Water is another highly desirable green solvent, and methodologies for conducting Sonogashira couplings in aqueous media have been developed, often with the aid of surfactants to solubilize the reactants. rsc.org

Another important aspect of green synthesis is the development of recoverable and reusable catalysts. Traditional homogeneous palladium catalysts can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. To address this, heterogeneous catalysts, where the palladium is supported on a solid matrix such as a polymer or silica, have been developed. These supported catalysts can be easily filtered off at the end of the reaction and reused in subsequent batches, reducing waste and cost.

Furthermore, efforts are being made to improve the atom economy of the synthesis. This includes optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. The development of copper-free Sonogashira reactions also contributes to the greenness of the process by eliminating the need for a potentially toxic co-catalyst. nih.gov

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Use of Greener Solvents Replacement of DMF and THF with 2-MeTHF, water, or bio-based solvents like N-Hydroxyethylpyrrolidone (HEP). nih.govdigitellinc.com
Catalyst Recyclability Employment of heterogeneous palladium catalysts supported on polymers or inorganic materials.
Atom Economy Optimization of reaction conditions to achieve high yields and selectivity, minimizing waste.
Elimination of Auxiliary Substances Development of copper-free Sonogashira protocols to avoid the use of a co-catalyst. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound via the Sonogashira coupling proceeds through a well-studied catalytic cycle involving both palladium and, in the traditional method, copper. Understanding this mechanism is crucial for optimizing reaction conditions and developing more efficient catalysts.

The catalytic cycle is generally accepted to consist of two interconnected cycles: a palladium cycle and a copper cycle. libretexts.orgresearchgate.net

The Palladium Cycle:

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition with the aryl halide (e.g., butyl 4-iodobenzoate). This step involves the insertion of the palladium into the carbon-halogen bond, forming a square planar Palladium(II) complex. The presence of electron-withdrawing groups on the aryl halide, such as the benzoate ester group, can promote this step. libretexts.org

Transmetalation: The aryl-palladium(II) complex then reacts with a copper acetylide species (formed in the copper cycle) in a process called transmetalation. The acetylide group is transferred from the copper to the palladium, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: This is the final C-C bond-forming step. The two organic ligands (the aryl and the alkynyl groups) on the palladium center couple and are eliminated from the metal, forming the final product, this compound. This step regenerates the catalytically active Palladium(0) species, which can then enter another catalytic cycle.

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, phenylacetylene, to form a π-alkyne complex.

Deprotonation: In the presence of a base (e.g., triethylamine), the acidic proton of the alkyne is removed, leading to the formation of a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

In copper-free Sonogashira reactions , the mechanism is slightly different. The deprotonation of the alkyne is thought to occur directly on the palladium center after the formation of a π-alkyne-palladium complex. researchgate.net Recent studies have also proposed a tandem Pd/Pd double-cycle mechanism for copper-free reactions, where one palladium complex acts in a similar role to the copper co-catalyst. researchgate.net

Theoretical and Computational Investigations of Butyl 4 Phenylethynyl Benzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For compounds like Butyl 4-(phenylethynyl)benzoate, these calculations provide insights into electron distribution, energy levels, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in understanding the properties of molecules with extensive π-systems, similar to that in this compound. chemrxiv.org This method is employed to optimize molecular geometries and to calculate various electronic parameters. nih.gov For related phenylethynyl derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine the distribution of molecular orbitals and their corresponding energy levels. chemrxiv.org The choice of functional and basis set, such as B3LYP/6-31G** or HF/6-31G**, is critical for obtaining accurate results for parameters like molecular electrostatic potentials and orbital energies. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and a greater ability for intramolecular charge transfer. nih.govresearchgate.net For a series of related donor-π-acceptor molecules, DFT calculations revealed HOMO-LUMO energy gaps in the range of 2.00 to 2.23 eV. researchgate.net It is a general principle that the electron-donating and -accepting capacities of a molecule are defined by its HOMO and LUMO energy characteristics, respectively. researchgate.net

Table 1: Calculated Electronic Properties of Related Phenylethynyl Compounds

Compound FeatureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Acceptor Bay-Annulated Indigo--2.23
Compound with 4d Acceptor--2.01
CTD4 Chromophore--2.347
RIM4 Scorpion-Shaped Molecule--2.46

This table presents data for related compounds to provide a comparative context for the electronic properties of this compound.

The characterization of molecular orbitals provides a deeper understanding of the electronic distribution within a molecule. For various phenylethynyl compounds, the HOMO and LUMO coefficients have been found to be spread across the entire molecule, indicating a delocalized π-system. chemrxiv.org The specific positioning of substituent groups can influence the distribution of these orbitals. chemrxiv.org For instance, in some binaphthyl derivatives with phenylethynyl groups, the distribution of HOMO and LUMO coefficients showed that certain substituent positions had a limited contribution to the extension of the π-system. chemrxiv.org This analysis is vital for predicting how structural modifications might impact the electronic and optical properties of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical aspect of molecular modeling, as it helps in understanding the different spatial arrangements a flexible molecule can adopt through rotations around single bonds. ijpsr.com For this compound, the flexibility of the butyl chain and the rotational freedom of the phenyl rings are key factors.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov These simulations can be used to explore the conformational landscape and to understand how the molecule behaves in different environments. nih.gov For instance, MD simulations have been used to investigate the disorder of guest solvent molecules in crystalline structures and to understand the reorientational dynamics of molecules. nih.gov In studies of other complex organic molecules, MD simulations have been performed using force fields like GAFF and charge models such as AM1-BCC to model the system's behavior. nih.gov Such simulations typically involve an initial energy minimization step followed by equilibration and production runs to sample the conformational space. nih.gov

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, which are based on quantum mechanics without empirical parameters, can be used to predict spectroscopic signatures. For related oligo(phenylethynyl)benzenes, quantum-chemical calculations have been performed to investigate their photochemical properties. rsc.org These studies have shown that the orientation of the phenyl groups can dramatically affect the molecule's optical properties. rsc.org

The vibrational frequencies of a molecule can be calculated using DFT, and the resulting infrared (IR) spectra can be compared with experimental data. nih.gov For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations have been used to assign the vibrational spectra in the 400-4000 cm⁻¹ region. nih.gov Similar calculations for this compound would allow for the prediction of its IR and Raman spectra, providing valuable information for its experimental characterization.

Computational Modeling of Intermolecular Interactions

Understanding how molecules interact with each other is crucial for predicting their behavior in condensed phases. Computational modeling can be used to study these intermolecular interactions. For example, MD simulations can reveal how molecules pack in a crystal lattice or how they interact with solvent molecules. nih.gov

In the context of drug design, molecular docking studies and MD simulations are used to understand the interaction between a ligand and a protein. mdpi.commdpi.com While this compound is not primarily studied as a drug, the same principles can be applied to understand its interactions with other molecules in materials science applications. The analysis of noncovalent interactions, such as hydrogen bonds and van der Waals forces, is essential for predicting the macroscopic properties of materials. researchgate.net

Advanced Spectroscopic Probes of Butyl 4 Phenylethynyl Benzoate and Its Derivatives

Photophysical Studies in Solution and Solid State Beyond Basic Identification

The photophysical characteristics of Butyl 4-(phenylethynyl)benzoate, which arise from the interaction of light with the molecule's extended π-conjugated system, are critical for understanding its potential in optoelectronic applications. This system involves the phenyl ring, the ethynyl (B1212043) (alkyne) linker, and the benzoate (B1203000) group.

Absorption and Emission Spectra Analysis

The electronic absorption and fluorescence spectra of benzoate derivatives are influenced by the nature of the solvent. nih.gov For molecules like this compound, the absorption spectra are expected to show transitions characteristic of the π-conjugated system, primarily π→π* transitions. The position and intensity of these bands can shift depending on solvent polarity, a phenomenon known as solvatochromism. This suggests a change in the dipole moment of the molecule upon excitation, indicative of intramolecular charge transfer (ICT) character.

In related benzoate derivatives, studies have identified both local fluorescence transitions and ICT, particularly in polar solvents. nih.gov For this compound, the phenylethynyl group acts as a π-donating system while the benzoate ester can act as an acceptor, facilitating this charge transfer upon photoexcitation. The absorption is typically observed in the UV region, with emission (fluorescence) occurring at a longer wavelength (a Stokes shift).

Table 1: Expected Photophysical Data for this compound

Parameter Expected Value/Range Transition Type Influencing Factors
Absorption Maximum (λabs)~300-350 nmπ→πSolvent Polarity, Conjugation Length
Emission Maximum (λem)~350-450 nmπ→π (Fluorescence)Solvent Polarity, Temperature

Luminescence Quantum Yield Investigations

The luminescence quantum yield (ΦL) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. The determination of ΦL can be performed using absolute methods, such as those employing an integrating sphere, or relative methods using a well-characterized standard. bjraylight.com For instance, the fluorescence quantum yield of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) is a high 0.97, making it a common standard. bjraylight.com

For this compound, the quantum yield is expected to be sensitive to its environment. In solution, factors such as solvent polarity, temperature, and the presence of quenchers (like dissolved oxygen) can significantly alter the emission efficiency. In the solid state, intermolecular interactions and molecular packing (aggregation) can lead to non-radiative decay pathways, often causing aggregation-caused quenching (ACQ), which would lower the quantum yield compared to dilute solutions. However, some related structures exhibit aggregation-induced emission (AIE), where the quantum yield increases in the solid state due to restricted intramolecular motion. Investigating the solid-state quantum yield of this compound is crucial for its potential use in devices like Organic Light-Emitting Diodes (OLEDs). evitachem.com

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy provides invaluable information on the lifetime and decay pathways of a molecule's excited states. Techniques like time-correlated single-photon counting (TCSPC) can measure fluorescence lifetimes, typically on the nanosecond timescale. For this compound, the fluorescence lifetime would characterize the duration the molecule spends in the excited state before returning to the ground state via emission or other de-excitation processes.

The excited state dynamics are often complex. Following initial excitation to a Franck-Condon state, the molecule can undergo various processes:

Vibrational Relaxation: Rapid relaxation to the lowest vibrational level of the first excited singlet state (S₁).

Internal Conversion (IC): Non-radiative decay to the ground state.

Intersystem Crossing (ISC): Transition to a triplet excited state (T₁), which can lead to phosphorescence (typically longer-lived).

Fluorescence: Radiative decay from S₁ to the ground state.

In related systems with donor-acceptor character, the formation of a twisted intramolecular charge transfer (TICT) state can occur in polar solvents, which often has a distinct, red-shifted emission and a different lifetime compared to the locally excited state. nih.gov Time-resolved studies would be able to distinguish between these different emitting species and map out the kinetic landscape of the excited state.

Vibrational Spectroscopy for Bonding Character Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy is an essential tool for confirming the presence of key functional groups in this compound by identifying their characteristic vibrational frequencies. The spectrum arises from the absorption of infrared radiation that excites molecular vibrations (stretching, bending).

Key expected vibrational modes for this compound include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected. In similar butyl ester compounds, this peak appears around 1729 cm⁻¹. researchgate.net

C≡C Stretch: The internal alkyne bond of the phenylethynyl group gives rise to a characteristic absorption in the range of 2190-2260 cm⁻¹. In a closely related molecule, 1-chloro-4-(phenylethynyl)benzene, this peak is observed at 2221 cm⁻¹. rsc.org This band's intensity is dependent on the change in dipole moment during the vibration.

C-O Stretch: The ester C-O-C asymmetric and symmetric stretching vibrations are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹, respectively. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group appears just below 3000 cm⁻¹ (e.g., ~2956 cm⁻¹). researchgate.net

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the phenyl rings.

Table 2: Characteristic FT-IR Peaks for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compound/Data
EsterC=O Stretch~1729Poly(butyl methacrylate) researchgate.net
AlkyneC≡C Stretch~22211-Chloro-4-(phenylethynyl)benzene rsc.org
EsterC-O-C Asymmetric Stretch~1248Poly(butyl methacrylate) researchgate.net
Butyl GroupAliphatic C-H Stretch~2956Poly(butyl methacrylate) researchgate.net
Aromatic RingsAromatic C=C Stretch1450-1600General Aromatic Compounds

Raman Spectroscopy for Conjugation and Structural Changes

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to symmetric, non-polar bonds, making it an excellent technique for studying the π-conjugated backbone of this compound. The key Raman-active mode is the symmetric stretching of the carbon-carbon triple bond (C≡C) in the ethynyl linker. rsc.org This peak is often stronger and sharper in Raman spectra than in IR spectra due to the large change in polarizability during the vibration.

The position of the C≡C Raman band provides insight into the extent of electronic conjugation. Changes in the electronic environment, such as substitution on the phenyl rings or changes in solvent, can shift this frequency. Furthermore, the C=C stretching modes of the phenyl rings are also strongly Raman active and can be used to probe the electronic structure of the aromatic system. By analyzing the Raman spectrum, one can gain a deeper understanding of how the different parts of the molecule—the butyl benzoate and the phenylacetylene (B144264) moieties—electronically communicate through the alkyne bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating complex structural features.

Two-dimensional NMR experiments are crucial for establishing the covalent framework and spatial arrangement of atoms in this compound. The primary techniques employed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH and ³JHH). sdsu.edu For this compound, a COSY spectrum would be instrumental in confirming the connectivity within the butyl chain. Correlations would be expected between the protons of the terminal methyl group and the adjacent methylene (B1212753) group, and sequentially along the methylene groups of the butyl chain. The aromatic region would show correlations between adjacent protons on the phenyl and benzoate rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduresearchgate.net It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a direct C-H bond. For this compound, this would allow for the unambiguous assignment of the carbons in the butyl chain and the protonated carbons of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most informative 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). researchgate.netlibretexts.orgresearchgate.net This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the alkyne carbons in this compound. Key expected HMBC correlations would include:

Correlations from the protons on the methylene group adjacent to the ester oxygen to the carbonyl carbon.

Correlations from the aromatic protons on the benzoate ring to the carbonyl carbon and the alkyne carbons.

Correlations from the aromatic protons on the phenyl ring to the alkyne carbons.

These correlations provide definitive evidence for the connectivity of the major structural fragments of the molecule.

Expected 2D NMR Correlations for this compound:

Proton (¹H) SignalExpected COSY Correlations (with ¹H)Expected HSQC Correlations (with ¹³C)Expected HMBC Correlations (with ¹³C)
Butyl -CH₃Butyl -CH₂-Butyl -CH₃Butyl -CH₂-
Butyl -CH₂- (next to CH₃)Butyl -CH₃, Butyl -CH₂- (next to O)Butyl -CH₂- (next to CH₃)Butyl -CH₃, Butyl -CH₂- (next to O)
Butyl -CH₂- (next to O)Butyl -CH₂-Butyl -CH₂- (next to O)Carbonyl (C=O), Butyl -CH₂-
Aromatic Protons (Benzoate)Adjacent Aromatic ProtonsCorresponding Aromatic CarbonsCarbonyl (C=O), Alkyne Carbons
Aromatic Protons (Phenyl)Adjacent Aromatic ProtonsCorresponding Aromatic CarbonsAlkyne Carbons

While solution-state NMR provides information about the structure of individual molecules, solid-state NMR (ssNMR) offers insights into the molecular packing, conformation, and dynamics in the solid state. osti.govmdpi.com This is particularly relevant for understanding the properties of crystalline and amorphous forms of this compound.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. acs.org The chemical shifts in the solid state can differ from those in solution due to packing effects and the presence of different conformers. These differences can provide valuable information about the intermolecular interactions in the crystal lattice.

Furthermore, ssNMR can be used to study molecular dynamics. By measuring relaxation times or using variable temperature experiments, it is possible to probe processes such as the rotation of the phenyl group or the motion of the butyl chain within the solid material. For derivatives of this compound, ssNMR can be used to characterize polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and ssNMR is a powerful tool for their identification and characterization. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. researchgate.netresearchgate.net XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable information about the elemental composition and the chemical environment of the constituent atoms (carbon and oxygen). High-resolution scans of the C 1s and O 1s regions can be used to distinguish between atoms in different chemical environments.

Expected XPS Data for this compound:

ElementCore LevelExpected Binding Energy (eV)Chemical Group
CarbonC 1s~284.8Aromatic C-C, C-H
CarbonC 1s~285.5Aliphatic C-C, C-H
CarbonC 1s~286.5C-O (ester)
CarbonC 1s~288.9C=O (ester)
OxygenO 1s~532.0C=O (ester)
OxygenO 1s~533.5C-O (ester)

The analysis of the peak areas in the XPS spectrum can be used to determine the elemental composition of the surface, which should be consistent with the molecular formula of this compound. Furthermore, shifts in the binding energies can provide information about the electronic effects of substituents in derivatives of the parent compound.

Derivatization and Chemical Transformations of Butyl 4 Phenylethynyl Benzoate

Functionalization at the Terminal Phenyl Ring

The terminal phenyl ring of Butyl 4-(phenylethynyl)benzoate is susceptible to electrophilic aromatic substitution reactions, a common method for introducing new functional groups onto an aromatic ring. The phenylethynyl substituent is known to be an activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already substituted, functionalization is expected to occur predominantly at the ortho positions of the terminal phenyl ring.

Common electrophilic substitution reactions that could be applied to this compound include nitration and halogenation.

Nitration: The introduction of a nitro group (-NO₂) onto the terminal phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a strong electrophile, which then attacks the electron-rich terminal phenyl ring. libretexts.org The resulting nitro-substituted derivative can serve as a precursor for the synthesis of other functional groups, such as amines, through reduction.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the terminal phenyl ring in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). testbook.combyjus.com The catalyst polarizes the halogen molecule, generating a more potent electrophile that can then undergo substitution on the aromatic ring. The high reactivity of some activated aromatic systems, like phenols, means that halogenation can sometimes proceed even without a Lewis acid. testbook.combyjus.com

While specific studies on the direct functionalization of the terminal phenyl ring of this compound are not extensively documented in the reviewed literature, the established principles of electrophilic aromatic substitution on similarly substituted benzenes provide a strong indication of the expected reactivity. testbook.combyjus.comlibretexts.org

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a highly reactive site, enabling a range of addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

The ethynyl group in this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. This reaction is a cornerstone of "click chemistry," a concept introduced by Karl Barry Sharpless, valued for its high efficiency, selectivity, and mild reaction conditions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, typically yielding 1,4-disubstituted triazoles. rsc.orgmdpi.com In this reaction, a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, activates the terminal alkyne for reaction with an azide. The reaction is tolerant of a wide variety of functional groups and can be performed in various solvents, including water. rsc.org

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted triazole regioisomer. nih.gov This method is particularly useful as it can also be applied to internal alkynes, expanding the scope of the reaction.

A general scheme for the CuAAC reaction of this compound with an organic azide is presented below:

Scheme 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

The choice of catalyst and reaction conditions allows for the selective synthesis of either the 1,4- or 1,5-triazole isomer, providing a powerful tool for molecular construction and the development of functional materials.

Hydrosilylation and Other Addition Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a versatile method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The ethynyl group of this compound can undergo hydrosilylation in the presence of a transition metal catalyst.

A variety of catalysts, including those based on platinum, rhodium, ruthenium, and cobalt, have been developed for the hydrosilylation of alkynes. rsc.orgmdpi.comsigmaaldrich.comacs.org The choice of catalyst is crucial as it determines the regioselectivity (α- or β-addition) and stereoselectivity (syn- or anti-addition) of the reaction.

For terminal alkynes like this compound, hydrosilylation can lead to three possible isomers: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane.

Catalyst SystemPredominant IsomerReference
[Cp*Ru(MeCN)₃]PF₆α-vinylsilane (trans addition) nih.govsigmaaldrich.com
Rhodium(I)-NHC complexesβ-(Z)-vinylsilane (trans addition) mdpi.com
Cobalt(I) complexesβ-(E)-vinylsilane acs.org

The ruthenium catalyst [Cp*Ru(MeCN)₃]PF₆ is notable for promoting the trans-addition of the silane, leading to the formation of (Z)-vinylsilanes from internal alkynes and α-vinylsilanes from terminal alkynes. nih.govsigmaaldrich.com In contrast, certain rhodium and cobalt catalysts can favor the formation of β-vinylsilanes. mdpi.comacs.org The reaction is generally tolerant of various functional groups, including esters. sigmaaldrich.com

Ester Group Modifications and Hydrolysis Studies

The butyl ester group of this compound can be modified through hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 4-(phenylethynyl)benzoic acid, and butanol. This transformation can be catalyzed by either acid or base.

Alkaline hydrolysis, or saponification, is a common method for ester cleavage. The reaction typically follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of hydrolysis is influenced by the electronic and steric effects of the substituents on both the acyl and the alkoxy portions of the ester. For instance, electron-withdrawing groups on the benzoate (B1203000) ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. semanticscholar.org

The hydrolysis product, 4-(phenylethynyl)benzoic acid, is a valuable building block for the synthesis of other derivatives, including other esters, amides, and acid chlorides.

Hydrolysis ConditionProductsKinetic Order
Acidic (e.g., H₂SO₄, H₂O)4-(phenylethynyl)benzoic acid + ButanolTypically first-order in ester and acid
Basic (e.g., NaOH, H₂O)Sodium 4-(phenylethynyl)benzoate + ButanolSecond-order overall (first-order in ester and hydroxide)

Polymerization Studies Utilizing the Compound as a Monomer

The presence of the polymerizable ethynyl group makes this compound a potential monomer for the synthesis of novel polymers. The polymerization of acetylene (B1199291) and its derivatives can be initiated by various methods, including anionic, cationic, and coordination polymerization.

Anionic polymerization of styrenic monomers containing phenylethynyl groups has been successfully demonstrated. For instance, 4-(phenylethynyl)styrene has been polymerized anionically to produce polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org This suggests that this compound, with its similar phenylethynyl moiety, could potentially undergo anionic polymerization. The anionic polymerization of para-diethynylbenzene has also been reported to yield linear polymers. mdpi.comnih.govnih.gov

Polymers containing phenylethynyl groups are of significant interest due to their thermal and thermo-oxidative stability. byjus.comlibretexts.org Upon heating, the phenylethynyl groups can undergo complex reactions, including chain extension, branching, and cross-linking, leading to the formation of highly durable polymer networks. libretexts.org

Furthermore, the butyl acrylate (B77674) moiety, which is structurally related to the butyl benzoate part of the monomer, is a common monomer in free-radical polymerization. tu-clausthal.dersc.orgresearchgate.netmdpi.com This raises the possibility of copolymerizing this compound with other monomers, such as acrylates, to tailor the properties of the resulting polymers. For example, poly(butyl acrylate) is known for its low glass transition temperature and is used in adhesives and coatings. mdpi.comresearchgate.netmdpi.com The incorporation of the rigid phenylethynyl group into a flexible polyacrylate backbone could lead to materials with a unique combination of properties.

Polymerization MethodPotential Polymer StructureKey Features
Anionic PolymerizationPoly(this compound)Potentially well-defined molecular weight and narrow polydispersity.
Free-Radical Copolymerization (with e.g., acrylates)Copolymer with phenylethynyl side chainsCombines the properties of different monomer units, e.g., flexibility and thermal stability.
Thermal PolymerizationCross-linked networkHigh thermal and thermo-oxidative stability.

Research Applications in Advanced Materials Systems

Integration into Liquid Crystalline Materials

The incorporation of Butyl 4-(phenylethynyl)benzoate into liquid crystal (LC) systems is an area of active research, driven by the compound's potential to influence and enhance the mesomorphic and electro-optical properties of these materials. Its linear, rod-like structure is a key feature that allows it to be integrated into the ordered phases of liquid crystals.

Mesophase Behavior in Blends and Mixtures

The introduction of a guest molecule like this compound into a host liquid crystal can significantly alter the phase transition temperatures and the types of mesophases observed. Studies on binary mixtures involving benzoate (B1203000) derivatives have shown that the stability of the resulting mesophases is highly dependent on the molecular structure of the components, including the nature of the terminal and lateral substituents. For instance, the addition of a second component can lead to the suppression or induction of certain mesophases. While specific data on this compound is limited, research on analogous compounds, such as those with different alkoxy chain lengths or lateral substitutions, demonstrates that such mixing can lead to the formation of eutectic mixtures or induce smectic phases in nematic hosts. The compatibility and intermolecular interactions between the phenylethynyl core of the guest molecule and the host liquid crystal molecules are critical in determining the resulting phase behavior.

Design Principles for Novel Liquid Crystal Phases (e.g., Blue Phases, TGB phases)

The design of exotic liquid crystal phases, such as blue phases and twist grain boundary (TGB) phases, often requires the use of chiral dopants and materials with specific molecular architectures that can support complex, three-dimensionally ordered structures. Compounds with a phenylethynyl linkage are of interest in this context due to their high birefringence and ability to enhance the stability of such phases. Research on 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which are structurally related to this compound, has shown their potential in formulating blue phase liquid crystal compositions. These compounds can contribute to widening the temperature range of the blue phase, a crucial factor for practical applications. While direct studies on the role of this compound in forming blue or TGB phases are not extensively documented, its structural motifs suggest it could be a candidate for inclusion in such systems to tune their properties.

Electro-Optical Response of Liquid Crystal Cells Incorporating the Compound

Application in Side-Chain Liquid Crystal Polymers

Side-chain liquid crystal polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. The mesogenic units are attached as side chains to a polymer backbone. Phenyl benzoate moieties are commonly used as mesogenic groups in SCLCPs. Research has been conducted on the synthesis and characterization of SCLCPs with cyano-terminated phenyl benzoate side chains, which have been shown to exhibit smectic phases. While there is no specific research detailing the incorporation of this compound as a side chain in a polymer, its rigid, mesogenic-like structure makes it a plausible candidate for such applications. The properties of the resulting polymer would be influenced by the length of the flexible spacer connecting the mesogen to the polymer backbone and the nature of the polymer itself.

Role in Organic Optoelectronic Devices

The photophysical and electronic properties of this compound make it a compound of interest for applications in organic optoelectronic devices, particularly organic light-emitting diodes (OLEDs).

Performance as an Emitter or Hole Transport Layer in OLEDs

In the architecture of an OLED, the emissive layer (EML) and the hole transport layer (HTL) are crucial for device performance. The emitter is the material that undergoes radiative decay to produce light, while the HTL facilitates the efficient injection and transport of holes from the anode to the emissive layer. Compounds with a phenylethynyl structure are known to exhibit fluorescence and can be used as emitters. Furthermore, the aromatic and electron-rich nature of the phenylethynyl and benzoate moieties suggests potential for hole transport capabilities. While commercial sources indicate that this compound is used in the development of OLEDs, specific performance data, such as its emission spectrum, quantum efficiency as an emitter, or its mobility and energy levels as a hole transport material, are not detailed in the available research literature. The performance of such a material would be evaluated based on its photoluminescence quantum yield, color purity, and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in relation to the other layers in the OLED stack.

Photoluminescence Efficiency in Thin Films

While specific data on the photoluminescence quantum yield of pure this compound thin films is not extensively documented in current literature, the properties of structurally related compounds provide valuable insights. The phenylethynyl moiety is a known fluorophore, and its incorporation into larger molecules often imparts significant luminescent characteristics.

Research into other phenylethynyl-containing molecules has demonstrated their potential for high fluorescence quantum yields. For instance, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a complex molecule also synthesized via Sonogashira coupling, exhibits a quantum yield as high as 68% in ethanol, with emission wavelengths varying based on the solvent's polarity. mdpi.com This suggests that the electronic environment surrounding the phenylethynyl group is crucial in determining its photophysical properties.

In thin-film applications, the efficiency of luminescence is not solely dependent on the individual molecule but also on its solid-state packing and intermolecular interactions. Studies on thin films of benzoate derivatives have shown that their luminescent properties can be enhanced by doping them into a polymer matrix, such as poly-(N-vinylcarbazole). iaea.orgejournal.by This approach can improve the quality of the film surface and facilitate energy transfer processes that boost luminescence. iaea.orgejournal.by Furthermore, the microstructure of polymer films is known to have a massive impact on their photoluminescent output, with enhancements of over 200% observed in polyfluorene films after optimizing the molecular arrangement through solvent vapor annealing. semanticscholar.org

The strategic placement of phenylethynyl groups on a molecular backbone can also be used to tune chiroptical properties like circularly polarized luminescence (CPL), where the orientation of transition dipole moments in the excited state is key. chemrxiv.org Therefore, it is plausible that thin films containing this compound, either as a standalone material or as a component in a polymer matrix, could be engineered to exhibit specific luminescent properties.

Table 1: Photoluminescence Data of a Related Phenylethynyl Compound This table presents data for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one as an illustrative example of the photophysical potential of the phenylethynyl moiety.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (%)
Chloroform~420492~7222-68
Ethanol~42653510968

Data sourced from a study on 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. mdpi.com

Charge Transport Characteristics in Organic Electronic Systems

The charge transport properties of materials are fundamental to their application in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The electronic characteristics of this compound are intrinsically linked to its conjugated system, composed of the phenyl and ethynyl (B1212043) groups.

Some organic polymers that are normally wide-gap dielectrics can exhibit induced electrical conductivity under the influence of an external electric field. beilstein-journals.org This phenomenon is attributed to the creation of density of electronic states within the energy gap. beilstein-journals.org Materials incorporating the phenylethynyl moiety could potentially exhibit such properties. The rigid, planar structure of the phenylethynyl group can facilitate π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping, a primary mechanism for charge transport in organic semiconductors. However, the flexible butyl group may disrupt this packing, leading to more amorphous characteristics that could affect charge mobility.

Utilization in Polymer Chemistry

The structure of this compound, featuring a reactive alkyne group, makes it a suitable candidate for use as a monomer in the synthesis of advanced polymers.

Monomer for Conjugated Polymers Synthesis

This compound can serve as a building block for various types of conjugated polymers through several modern polymerization techniques. The terminal alkyne of the phenylethynyl group is particularly amenable to cross-coupling reactions.

Common synthesis methods applicable to this type of monomer include:

Sonogashira Coupling: This is a widely used reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com this compound could be coupled with di-halogenated aromatic compounds to create alternating copolymers.

Stille and Suzuki Coupling: These are versatile palladium-catalyzed cross-coupling reactions that are staples in the synthesis of conjugated polymers. nih.gov While the phenylethynyl group is not a direct participant in the standard Stille or Suzuki reaction, the benzoate part of the molecule could be functionalized with halides or boronic esters to enable polymerization.

Alkyne Metathesis: This is another powerful method for synthesizing poly(arylene ethynylene)s (PAEs), where the triple bond of the monomer directly participates in the polymerization.

Rh-based Catalysis: Transition metal catalysts, particularly those based on rhodium, are effective for the polymerization of substituted acetylenes, yielding stereoregular polymers with a helical main chain. mdpi.com Such catalysts can be used with functional initiators to create complex polymer architectures like star polymers. nih.gov

The choice of polymerization method and co-monomers would allow for the synthesis of a wide range of polymers with tailored properties.

Influence on Polymer Architecture and Properties

The incorporation of this compound as a monomeric unit is expected to have a significant influence on the resulting polymer's architecture and its physical and chemical properties.

Influence on Architecture:

Linear Polymers: When copolymerized with a difunctional comonomer, a linear polymer chain is the most likely outcome.

Branched or Star Polymers: By using multifunctional initiators, it is possible to synthesize more complex architectures, such as three-armed star polymers, where the polymer chains grow from a central core. nih.gov

Side-Chain Functionalization: The phenylethynylbenzoate unit can be incorporated as a side chain attached to a different polymer backbone, such as polyacetylene. mdpi.com This approach can improve the processability and thermal stability of the main polymer chain. mdpi.com

Influence on Properties:

Solubility: The butyl ester group is a flexible, non-polar chain that can enhance the solubility of the resulting rigid-rod conjugated polymer in common organic solvents. This is a crucial factor for solution-based processing of materials for electronic devices. Incorporating side chains is a common strategy to improve solubility and prevent irreversible aggregation. researchgate.net

Thermal Properties: The rigid phenylethynyl groups contribute to a high thermal stability of the polymer backbone. In some cases, phenylethynyl groups are used as terminal units on a polymer chain (e.g., polyimides) that can be thermally crosslinked at high temperatures, leading to a highly stable thermoset material with excellent adhesion properties. mdpi.com

Optical Properties: The extent of π-conjugation in the final polymer will dictate its absorption and emission spectra. The incorporation of the phenylethynylbenzoate unit will influence the polymer's color and fluorescence. The emission spectra of polymers often show a bathochromic (red) shift compared to their constituent monomers due to the extended conjugation length. dntb.gov.ua

Table 2: Potential Influence of Monomer on Polymer Properties

Monomer FeatureResulting Polymer ArchitecturePotential Influence on Polymer Properties
Single Alkyne GroupLinear or Side-ChainForms part of the conjugated backbone or acts as a pendant group.
Butyl Ester GroupN/AEnhances solubility in organic solvents, improves processability.
Phenylethynyl CoreLinear, Star, CrosslinkedIncreases thermal stability, influences optical properties (absorption/emission), can be used for cross-linking.

Structure Property Relationships in Butyl 4 Phenylethynyl Benzoate Systems

Correlation of Molecular Structure with Mesophase Behavior

The liquid crystalline (mesophase) behavior of a compound is highly sensitive to its molecular structure. For calamitic molecules like Butyl 4-(phenylethynyl)benzoate, both the flexible terminal chain and the rigid core play critical roles in determining the type of mesophase formed and the temperature range over which it is stable. researchgate.netresearchgate.net

Influence of Alkyl Chain Length on Mesomorphism

The length of the terminal alkyl chain is a key parameter in dictating mesomorphic properties. researchgate.netresearchgate.netnih.gov In a homologous series of alkyl 4-(phenylethynyl)benzoates, varying the number of carbon atoms in the alkyl chain systematically alters the transition temperatures and can change the nature of the mesophase.

Generally, as the alkyl chain length increases, van der Waals interactions between molecules are enhanced. This increased attraction often leads to a stabilization of the mesophase, resulting in higher clearing points (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). rsc.org For shorter chain lengths, nematic phases, characterized by long-range orientational order but no positional order, are common. tandfonline.com As the chain becomes longer, there is an increased tendency to form more highly ordered smectic phases, where molecules are arranged in layers. tandfonline.com This trend is a direct consequence of the enhanced side-on interactions promoted by the longer, flexible chains. researchgate.net

The solid-to-mesophase transition temperature (melting point) does not always follow a smooth trend. An "odd-even" effect is often observed, where the melting points of homologs with an odd number of carbon atoms in the chain are lower than those of their even-numbered neighbors. derpharmachemica.com This is attributed to differences in the packing efficiency of the molecules in the crystalline state, which is influenced by the orientation of the terminal carbon-carbon bond relative to the long molecular axis.

Table 1: Hypothetical Phase Transition Temperatures for a Homologous Series of Alkyl 4-(phenylethynyl)benzoates

This table illustrates the expected trends in phase behavior as the alkyl chain length (n) is varied. Cr = Crystal, N = Nematic, SmA = Smectic A, Iso = Isotropic Liquid. Temperatures are in °C.

Alkyl Chain (n) Compound Name Cr → N/Iso N → Iso SmA → N/Iso
1 Methyl 4-(phenylethynyl)benzoate 145 130 (Monotropic) -
2 Ethyl 4-(phenylethynyl)benzoate 118 110 (Monotropic) -
3 Propyl 4-(phenylethynyl)benzoate 95 105 -
4 This compound 88 115 -
5 Pentyl 4-(phenylethynyl)benzoate 82 122 -
6 Hexyl 4-(phenylethynyl)benzoate 79 128 -
8 Octyl 4-(phenylethynyl)benzoate 75 135 110

Impact of Core Modifications on Liquid Crystalline Transitions

Modifications to the rigid core of the molecule have a profound impact on mesophase stability. researchgate.net Changes such as adding lateral substituents or extending the conjugated system can significantly alter the transition temperatures and the types of phases observed. nih.govnih.gov

Introducing lateral substituents, such as a fluorine atom, onto one of the benzene (B151609) rings increases the breadth of the molecule. researchgate.net This can disrupt the efficient packing of the molecules, leading to a decrease in both the melting point and the clearing point. researchgate.net However, such substitutions can be beneficial for creating low-melting liquid crystal mixtures.

Extending the rigid core, for example by creating a 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) structure, significantly increases the molecule's aspect ratio (length-to-breadth). This enhancement in molecular anisotropy generally leads to a dramatic increase in the clearing point and a widening of the mesophase temperature range. nih.govnih.gov These highly anisotropic molecules are crucial for formulating high-performance liquid crystal displays. nih.gov

Table 2: Predicted Impact of Core Substituents on Clearing Point (N→Iso) of this compound

This table shows the expected effect of adding different substituent groups (X) to the phenyl rings of the core structure.

Substituent (X) Position Expected Effect on Clearing Point Rationale
-H (Reference) 115 °C Baseline molecule.
-F (Fluoro) Lateral Decrease Increases molecular breadth, disrupting packing. researchgate.net
-CH₃ (Methyl) Lateral Decrease Steric hindrance disrupts parallel alignment. derpharmachemica.com
-CF₃ (Trifluoromethyl) Terminal Increase Increases polarizability and aspect ratio. nih.gov

Relationship between Molecular Conformation and Optical Properties

The optical properties of a liquid crystal, particularly its optical anisotropy or birefringence (Δn), are directly linked to its molecular conformation. Birefringence is the difference in refractive indices for light polarized parallel and perpendicular to the director axis. For materials like this compound, a high Δn is desirable for many display applications.

The tolane (phenylethynyl) core is a highly polarizable, conjugated system. The degree of π-electron conjugation along the long molecular axis is a primary determinant of optical anisotropy. nih.gov The conformation of the molecule, specifically the dihedral angle between the two phenyl rings, plays a crucial role. A more planar conformation allows for greater delocalization of π-electrons, which enhances the electronic polarizability along the molecular axis, leading to a higher Δn. Factors that force the rings to twist, such as bulky lateral substituents, can reduce this conjugation and lower the birefringence. The linear, rigid nature of the acetylene (B1199291) linker in the tolane structure is highly effective at promoting a large aspect ratio and high optical anisotropy. nih.govnih.gov

Effects of Substituent Electronic Nature on Optoelectronic Performance

The optoelectronic performance, particularly the dielectric anisotropy (Δε), is governed by the electronic nature of substituents attached to the molecular core. Dielectric anisotropy is the difference in dielectric permittivity parallel and perpendicular to the director and determines how the liquid crystal responds to an electric field.

Positive Δε: Attaching a strongly electron-withdrawing group, such as a cyano (-CN) or trifluoromethyl (-CF₃) group, at the terminal position of the phenylethynyl moiety creates a large dipole moment parallel to the long molecular axis. This results in a large, positive dielectric anisotropy. nih.gov

Negative Δε: Introducing substituents with strong dipoles perpendicular to the long axis, such as lateral fluorine atoms, can lead to a negative dielectric anisotropy. researchgate.net

The ability to engineer the dielectric anisotropy through targeted substitution is essential for different display switching modes. nih.govaps.org Furthermore, the introduction of push-pull structures, with electron-donating groups at one end and electron-withdrawing groups at the other, can enhance properties like luminescence, making these materials suitable for fluorescent liquid crystal displays. tandfonline.commdpi.com

Intermolecular Interactions and Collective Material Behavior

The formation of a stable liquid crystal phase is a collective phenomenon driven by a complex balance of intermolecular interactions. researchgate.netscirp.org For this compound, these interactions can be categorized into several types:

π-π Stacking Interactions: The electron-rich aromatic rings of the tolane core lead to attractive stacking interactions between the faces of adjacent molecules. researchgate.net

Dispersion Forces (van der Waals): These forces are significant along the entire length of the molecules, particularly between the flexible butyl chains and between the sides of the rigid cores. These forces are the primary driver for the parallel alignment of molecules. tandfonline.com

Steric Repulsion: Repulsive forces prevent the molecules from collapsing and define the average intermolecular distance.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The primary route for synthesizing Butyl 4-(phenylethynyl)benzoate involves the Sonogashira cross-coupling reaction. evitachem.com However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

One promising area is the advancement of gold-catalyzed Sonogashira cross-coupling reactions. evitachem.com These methods present a viable alternative to the conventional palladium/copper systems, potentially offering greater tolerance to various functional groups and milder reaction conditions. Further investigation into heterogeneous gold catalysts could also enhance catalyst recyclability and reduce production costs, aligning with the principles of green chemistry.

Another avenue for exploration is the use of alternative coupling reagents. For instance, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) has been shown to be effective in mediating the acylation of 4-(phenylethynyl)benzoic acid to form butyl esters with high conversion rates. evitachem.com Research into other phosphonium- or uranium-based reagents could yield even more efficient and selective esterification methods.

Development of Advanced Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. nih.gov Future research should leverage advanced computational models to accelerate the design and discovery of new materials based on this compound.

DFT calculations can be employed to predict key electronic properties, such as electron affinities, ionization potentials, and band gaps, which are crucial for applications in organic electronics. researchgate.netrdd.edu.iq By modeling the molecular structure and electronic states of this compound and its oligomers, researchers can gain insights into their potential performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). evitachem.comresearchgate.net

Furthermore, computational models can be used to study the conformational flexibility of the butyl chain and its influence on the packing and intermolecular interactions in the solid state. york.ac.uk This understanding is vital for controlling the morphology and, consequently, the bulk properties of materials derived from this compound. Simulating the self-assembly behavior of this compound can also guide the experimental design of supramolecular structures with desired functionalities. acs.org

The development of accurate models to predict the response of this compound-containing materials to external stimuli, such as light or heat, would be a significant advancement. This would enable the in-silico screening of potential multi-stimuli responsive materials, saving considerable time and resources in the laboratory. nih.gov

Investigation of Multi-Stimuli Responsive Materials

Future research could focus on synthesizing block copolymers where one block contains the rigid this compound moiety and another block consists of a known thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAM). rsc.orgmdpi.comnih.gov Such materials could exhibit both photo- and thermo-responsive behavior, allowing for precise control over their properties with two independent triggers.

The development of materials that respond to a combination of physical and chemical stimuli is another exciting prospect. nih.gov For example, a hydrogel containing this compound could be designed to swell or shrink in response to changes in both temperature and pH, making it suitable for applications in drug delivery or as a sensor. rsc.org The phenylethynyl group could also be functionalized to interact with specific ions or molecules, adding another layer of responsiveness.

The ultimate goal is to create materials with multifaceted responsiveness that can mimic the complexity of biological systems. nih.gov By carefully designing the molecular architecture, it may be possible to develop materials based on this compound that exhibit programmable and reversible changes in their optical, mechanical, or chemical properties.

Integration into Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry. nih.govtue.nl Both the phenylethynyl and benzoate (B1203000) ester components of this compound make it an excellent candidate for integration into novel supramolecular assemblies.

The rigid, π-conjugated phenylethynyl framework can drive the formation of organized structures through π-π stacking interactions. nih.gov This has been demonstrated in amide-derived organogels, where these interactions lead to the formation of self-assembled fibrillar networks. nih.gov Future research could explore how the butyl ester group influences the gelation properties and the morphology of the resulting nanostructures.

The benzoate ester group itself has been identified as a new motif for creating chiral supramolecular assemblies. researchgate.net In specific solvent systems, benzoate esters can self-assemble into twisted nanowires and even form chiral gels. researchgate.net Investigating the self-assembly of this compound in various solvents could lead to the discovery of new chiral nanostructures with potential applications in enantioselective separations or chiroptical devices.

Furthermore, the integration of this compound into more complex supramolecular systems, such as rotaxanes or catenanes, could lead to the development of molecular machines and switches. The phenylethynyl "rod" could be threaded through a macrocyclic "wheel," with the bulky butyl group acting as a stopper. External stimuli could then be used to control the position of the wheel on the rod, leading to a molecular-level switching action.

Structural Feature Role in Supramolecular Assembly Potential Application
Phenylethynyl Groupπ-π StackingOrganogels, Liquid Crystals
Benzoate EsterChiral Self-AssemblyEnantioselective Separations
Butyl ChainSolubilization, Steric InfluenceControl of Morphology

Sustainable Applications in Energy and Advanced Technologies

The unique combination of properties offered by this compound and its derivatives makes them promising candidates for a range of sustainable applications in energy and advanced technologies.

In the field of organic electronics, the phenylethynyl moiety provides the necessary electronic conjugation for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). evitachem.com Future research should focus on optimizing the molecular design to tune the emission color and improve the efficiency and stability of these devices. The development of polymers and oligomers based on this compound could lead to solution-processable materials for large-area and flexible electronics.

The high thermal stability and mechanical strength of polymers containing phenylethynyl groups have led to their investigation for high-performance applications, such as in adhesives and composite matrices for the aerospace industry. researchgate.netnasa.govnasa.gov By incorporating this compound into polyimide or other high-temperature polymer backbones, it may be possible to develop new materials with enhanced processability and performance at extreme temperatures.

There is also potential for using these materials in energy storage applications. The conjugated phenylethynyl structure could be exploited in the design of organic electrode materials for batteries or supercapacitors. Research in this area would involve synthesizing polymers with a high density of redox-active phenylethynyl units and evaluating their electrochemical performance.

Finally, the development of sustainable and cost-effective production methods for this compound will be crucial for its widespread adoption in these technologies. evitachem.com A focus on green chemistry principles, such as the use of renewable starting materials and energy-efficient processes, will be essential for realizing the full potential of this versatile compound in a sustainable manner.

Application Area Key Property of this compound Future Research Direction
Organic ElectronicsElectronic Conjugation, SolubilityDevice Optimization, Polymer Synthesis
High-Performance PolymersThermal Stability, Mechanical StrengthComposite Material Development
Energy StorageRedox ActivityOrganic Electrode Design

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.